

# Application Notes: Firsocostat (GS-0976) in

**HepG2 Cell Culture** 

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Compound of Interest		
Compound Name:	Firsocostat	
Cat. No.:	B609510	Get Quote

#### Introduction

**Firsocostat**, also known as GS-0976 or ND-630, is a potent, liver-directed, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2).[1][2] ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of fatty acids.[1][3] By inhibiting ACC, **Firsocostat** effectively reduces the production of malonyl-CoA. This has a dual effect: it decreases the substrate for fatty acid synthesis and relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to an increase in mitochondrial fatty acid β-oxidation.[1]

The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver metabolism, including lipid synthesis and hepatotoxicity.[4] Given that DNL is often elevated in nonalcoholic steatohepatitis (NASH), **Firsocostat** is investigated as a therapeutic agent for this condition.[3][5] In HepG2 cells, **Firsocostat** has been shown to inhibit fatty acid synthesis without affecting cell viability or other metabolic pathways like cholesterol synthesis.[1] These application notes provide a comprehensive protocol for the use of **Firsocostat** in HepG2 cell culture for researchers studying lipid metabolism and developing therapeutics for liver diseases.

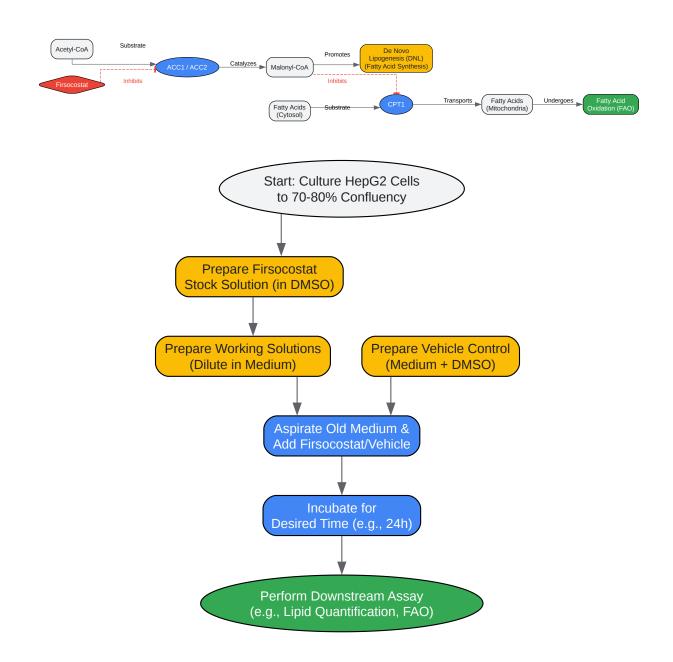
## **Mechanism of Action**

**Firsocostat** is an allosteric inhibitor that binds to the biotin carboxylase (BC) domain of ACC, preventing the dimerization required for its enzymatic activity.[1][2] This inhibition reduces the conversion of acetyl-CoA to malonyl-CoA.



The resulting decrease in malonyl-CoA levels leads to two primary downstream effects:

- Inhibition of De Novo Lipogenesis (DNL): Reduced malonyl-CoA limits the building blocks available for fatty acid synthase (FASN), thereby decreasing the synthesis of new fatty acids and subsequent triglycerides.[1]
- Stimulation of Fatty Acid Oxidation (FAO): Malonyl-CoA is a natural inhibitor of CPT1, the enzyme that transports long-chain fatty acids into the mitochondria for oxidation. By lowering malonyl-CoA levels, **Firsocostat** disinhibits CPT1, promoting the breakdown of fatty acids.[1] [5]





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## References

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